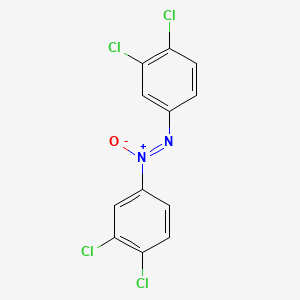

3,3',4,4'-Tetrachloroazoxybenzene

概要

説明

3,3’,4,4’-Tetrachloroazoxybenzene is an organic compound with the molecular formula C12H6Cl4N2O. It is a derivative of azoxybenzene, characterized by the presence of four chlorine atoms attached to the benzene rings. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,4,4’-Tetrachloroazoxybenzene typically involves the reduction of 3,4-dichloronitrobenzene. One efficient method includes the use of lithium aluminum hydride as a reducing agent. The reaction proceeds under controlled conditions to ensure the formation of the desired azoxy compound .

Industrial Production Methods: Industrial production of 3,3’,4,4’-Tetrachloroazoxybenzene follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to maintain product purity and yield. High-pressure liquid chromatography is often employed to analyze and confirm the purity of the batches produced .

化学反応の分析

Types of Reactions: 3,3’,4,4’-Tetrachloroazoxybenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert it back to the parent amine compounds.

Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

Substitution: Reagents like sodium hydroxide and various nucleophiles are used for substitution reactions.

Major Products: The major products formed from these reactions include various chlorinated derivatives and amine compounds, depending on the specific reaction conditions and reagents used .

科学的研究の応用

Chemistry

TCAOB serves as a reference material in the study of chlorinated azobenzenes and their derivatives. It is utilized in various chemical reactions to understand the behavior of similar compounds and their environmental impact.

Biology

Research has shown that TCAOB interacts with biological systems significantly:

- Thyroid Hormone Disruption : TCAOB induces a dose-dependent deficit in serum thyroxine (T4) levels while not affecting triiodothyronine (T3) or thyroid-stimulating hormone (TSH) levels. This disruption can lead to neurotoxic effects, especially during developmental stages in animal models .

- Aryl Hydrocarbon Receptor Activation : The compound binds to the aryl hydrocarbon receptor (AhR), activating pathways involved in xenobiotic metabolism and influencing cellular processes such as enzyme induction and gene expression .

Medicine

TCAOB is studied for its potential use in drug development and as a model compound for understanding the toxicological effects of chlorinated compounds. Its interactions with thyroid hormones make it a candidate for investigating endocrine disruptors' effects on health.

Industry

The compound finds applications in the synthesis of dyes and pigments. Its stability and reactivity are leveraged to produce various industrial chemicals, making it valuable in manufacturing processes.

Toxicological Insights

Numerous studies have documented the toxicological effects of TCAOB:

- Chloracne Incidents : Exposure to TCAOB has been linked to chloracne among workers in chemical manufacturing environments, highlighting its potential dermatological effects .

- Animal Studies : Long-term studies on rats and mice have shown that TCAOB exposure can lead to significant changes in body weight, hormone levels, and immune function .

Case Studies

| Study | Findings | Subjects |

|---|---|---|

| Taylor et al., 1977 | Chloracne reported among workers exposed to TCAOB; 90% developed skin lesions | 41 human workers |

| NTP Technical Report | Dose-dependent decrease in serum T4 levels observed; developmental neurotoxicity noted | F344/N rats, B6C3F1 mice |

| Ecotoxicology Study | Detected levels of TCAOB in herbicides; concentrations ranged from 0.10 to 28.40 mg/kg | Various herbicide samples |

Environmental Impact

TCAOB's presence as a contaminant in herbicides raises concerns regarding its environmental persistence and bioaccumulation potential. Studies indicate that TCAOB can be formed during the degradation of chloroaniline-based pesticides, leading to potential ecological risks .

作用機序

The mechanism of action of 3,3’,4,4’-Tetrachloroazoxybenzene involves its interaction with cellular components, particularly enzymes. It is known to induce hepatic aryl hydrocarbon hydroxylase activity, which plays a role in the metabolism of various xenobiotics. The compound affects immune parameters by causing thymic atrophy and altering white blood cell counts, impacting both T-helper and T-suppressor lymphocytes .

類似化合物との比較

- 3,3’,4,4’-Tetrachloroazobenzene

- 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)

- 3,4-Dichloronitrobenzene

Comparison: 3,3’,4,4’-Tetrachloroazoxybenzene is unique due to its specific substitution pattern and the presence of the azoxy group. Compared to 3,3’,4,4’-Tetrachloroazobenzene, it exhibits different reactivity and stability. While TCDD is known for its high toxicity and environmental persistence, 3,3’,4,4’-Tetrachloroazoxybenzene has a distinct mechanism of action and lower toxicity .

生物活性

3,3',4,4'-Tetrachloroazoxybenzene (TCAOB) is a synthetic organic compound recognized for its significant biological activity, particularly in relation to endocrine disruption and neurotoxicity. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

- Chemical Formula : C₁₂H₆Cl₄N₂

- Molecular Weight : 303.00 g/mol

- Structure : TCAOB features four chlorine atoms attached to an azobenzene backbone, influencing its chemical reactivity and biological interactions.

Target Interactions

TCAOB primarily interacts with the aryl hydrocarbon receptor (AhR) , which plays a crucial role in mediating the effects of environmental pollutants. The binding of TCAOB to AhR leads to several downstream effects:

- Thyroid Hormone Disruption : TCAOB induces a dose-dependent reduction in serum thyroxine (T4) levels without affecting triiodothyronine (T3) or thyroid-stimulating hormone (TSH) levels, indicating a specific impact on thyroid hormone regulation .

- Enzyme Induction : It promotes the expression of cytochrome P450 enzymes involved in xenobiotic metabolism, which can alter metabolic pathways within cells .

Biochemical Pathways

The compound's influence on biochemical pathways predominantly affects:

- Thyroid Hormone System : Disruption in hormone levels can lead to various biological consequences, including developmental neurotoxicity .

- Cell Signaling and Gene Expression : TCAOB alters cellular functions by modifying signaling pathways and gene transcription related to metabolism and growth.

Toxicological Studies

Numerous studies have evaluated the toxicity of TCAOB across different animal models:

Case Study Overview

A notable study involved 13-week gavage studies in F344/N rats and B6C3F1 mice. Key findings included:

- Dosing Levels : Animals were exposed to doses of 0, 0.1, 1, 3, 10, or 30 mg/kg five days a week.

- Effects on Body Weight : Significant reductions in body weight were observed at higher doses. For instance, a 20-40% decrease in thymus weights was noted at doses of 10 and 30 mg/kg/day .

- Hematological Changes : A decrease in platelet counts was recorded alongside alterations in liver weights .

Long-term Exposure Effects

Long-term follow-up studies on workers exposed to TCAOB revealed cases of chloracne, with nearly 90% of affected individuals developing skin lesions within two months of exposure . This highlights the compound's potential for causing chronic health issues.

Developmental Neurotoxicity

Research has shown that exposure to TCAOB during critical developmental windows can lead to significant neurodevelopmental disruptions:

- Animal Model Findings : In studies with pregnant mice treated with TCAOB, offspring exhibited reduced serum T4 levels and growth retardation. Notably, pups exposed to higher doses displayed up to an 80% decrease in serum T4 compared to controls .

- Implications for Human Health : These findings raise concerns about the potential for similar effects in humans, particularly regarding thyroid hormone-related developmental disorders.

Summary of Biological Effects

特性

IUPAC Name |

(3,4-dichlorophenyl)-(3,4-dichlorophenyl)imino-oxidoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4N2O/c13-9-3-1-7(5-11(9)15)17-18(19)8-2-4-10(14)12(16)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCOVXBPXQLIGEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=[N+](C2=CC(=C(C=C2)Cl)Cl)[O-])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1026087 | |

| Record name | 3,3',4,4'-Tetrachloroazoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21232-47-3 | |

| Record name | 3,4,3',4'-Tetrachloroazoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021232473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3',4,4'-Tetrachloroazoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does TCAOB exert its toxic effects?

A1: TCAOB is a structural analog of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and exhibits similar toxicities, albeit at much higher doses. [] It binds to the aryl hydrocarbon receptor (Ah receptor), a transcription factor involved in various cellular processes. [, , ] This binding triggers downstream effects like thymic atrophy, increased liver weight, induction of hepatic cytochrome P450 1A, and decreased body weight gain. [, , ]

Q2: What are the major toxicological findings in animal studies involving TCAOB?

A2: Studies in rats and mice revealed several adverse effects following TCAOB exposure. These include:

- Mortality: Observed in rats at the highest dose tested (30 mg/kg). [, ]

- Growth Retardation: Decreased body weight gain in both species. [, ]

- Organ-Specific Toxicity:

- Thymus: Atrophy and decreased weight in both species. [, , ]

- Liver: Increased weight, centrilobular hypertrophy, and hematopoietic cell proliferation. [, , , ]

- Spleen: Hematopoietic cell proliferation in both species. [, ]

- Lungs: Chronic active inflammation of the vasculature in rats. []

- Heart: Increased cardiomyopathy in rats. []

- Kidneys: Nephropathy in rats. []

- Stomach: Hyperplasia of the forestomach epithelium in both species. [, ]

- Skin: Dilatation of hair follicles in mice. []

Q3: Does TCAOB affect the endocrine and reproductive systems?

A3: Yes, TCAOB caused a marked decrease in circulating thyroxine concentrations in both male and female rats, even at low doses. [] It also decreased epididymal sperm motility in male rats at all doses tested. [] Furthermore, an increase in the estrous cycle length was observed in female rats. []

Q4: How does TCAOB's toxicity compare to TCDD?

A4: While TCAOB exhibits dioxin-like effects, it is considerably less potent than TCDD. Comparisons indicate TCAOB is approximately six to two orders of magnitude less potent than TCDD. [] This difference is likely due to differences in absorption and elimination kinetics. []

Q5: What is the molecular formula and weight of TCAOB?

A5: The molecular formula of TCAOB is C12H6Cl4N2O, and its molecular weight is 332.01 g/mol. [, ]

Q6: Are there spectroscopic data available for TCAOB?

A6: Yes, studies have employed high-resolution mass spectrometry and high-field nuclear magnetic resonance spectroscopy to characterize TCAOB and related compounds. [, ] These techniques provide detailed information about the compound's structure, fragmentation patterns, and potential isomers.

Q7: What analytical methods are used to detect and quantify TCAOB?

A7: Various analytical techniques, including high-resolution mass spectrometry and gas chromatography, are used to identify and quantify TCAOB in environmental and biological samples. [, ] These methods allow researchers to track its presence and assess potential exposure risks.

Q8: How does TCAOB impact the environment?

A8: While specific data on TCAOB's environmental degradation and ecotoxicological effects might be limited in the provided research, its structural similarity to TCDD raises concerns about its persistence and potential for bioaccumulation. []

Q9: Are there specific safety regulations regarding TCAOB?

A9: Given its toxicity profile and potential environmental impact, adhering to safety regulations and guidelines for handling and disposal of TCAOB is crucial. [, ] Specific regulations may vary depending on the geographical location and intended use.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。